(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one
Overview
Description
(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group, a phenylpyrazolyl group, and a morpholinyl group attached to a propenone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone.
Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a chlorophenyl group, often using a chlorophenyl halide in the presence of a base.
Formation of the propenone backbone: This can be done by the condensation of the pyrazole derivative with an appropriate aldehyde or ketone.
Attachment of the morpholinyl group: This step involves the reaction of the propenone derivative with morpholine under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone backbone, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated propyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated propyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes involving pyrazole derivatives.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound can serve as a lead compound for the development of new drugs targeting specific diseases.
Therapeutic Agents: It can be investigated for its potential therapeutic effects in various medical conditions.
Industry
Agriculture: The compound can be used in the development of agrochemicals such as pesticides and herbicides.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity.
Modulation of Receptors: It can interact with cellular receptors, modulating their signaling pathways.
Interference with DNA/RNA: The compound can intercalate into DNA or RNA, affecting their function and expression.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one
- (Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one
- (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one
Uniqueness
The uniqueness of (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. The presence of the chlorophenyl group can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
(Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-1-morpholin-4-ylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c23-19-9-6-17(7-10-19)22-18(8-11-21(27)25-12-14-28-15-13-25)16-26(24-22)20-4-2-1-3-5-20/h1-11,16H,12-15H2/b11-8- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRYXPJWXNZYIQ-FLIBITNWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.